molecular formula C14H18N2O B12892172 Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile

Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile

Katalognummer: B12892172
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: UFSNJTFWSSKMPS-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile is an organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbonitrile group attached to the isoxazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable alkene precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be made based on cost, availability, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trans-2-(tert-butyl)-3-phenyloxaziridine: Similar in structure but with an oxaziridine ring.

    Trans-2-(tert-butyl)-3-phenylisoxazoline: Contains an isoxazoline ring instead of an isoxazolidine ring.

    Trans-2-(tert-butyl)-3-phenylisoxazole: Features an isoxazole ring.

Uniqueness

Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

(3S,5S)-2-tert-butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile

InChI

InChI=1S/C14H18N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-8,12-13H,9H2,1-3H3/t12-,13-/m0/s1

InChI-Schlüssel

UFSNJTFWSSKMPS-STQMWFEESA-N

Isomerische SMILES

CC(C)(C)N1[C@@H](C[C@H](O1)C#N)C2=CC=CC=C2

Kanonische SMILES

CC(C)(C)N1C(CC(O1)C#N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.